BENGHE Foundational & Exploratory

Check Availability & Pricing

4-(2-Aminoethyl)benzoic acid structural
elucidation and isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid

Cat. No.: B073126

The previous searches provided some foundational information, including the chemical
formula, molecular weight, and CAS number for 4-(2-Aminoethyl)benzoic acid. | also found a
1H NMR spectrum for the BOC-protected version of the molecule and some general information
about its use as a building block in synthesis. However, | am still missing crucial data for the
core requirements of the technical guide. Specifically, | lack dedicated *H NMR, 3C NMR, FT-
IR, and mass spectrometry data for the unprotected 4-(2-Aminoethyl)benzoic acid. Detailed
experimental protocols for its synthesis are also needed, as the information found so far is for a
derivative. Furthermore, there is no information about its biological activity or signaling
pathways, which is mandatory for creating the required Graphviz diagrams. Information on
isomers is still sparse. Therefore, the next steps must focus on obtaining these specific pieces
of missing information.The searches have yielded some useful, albeit scattered, information. |
have found general information about 4-(2-Aminoethyl)benzoic acid and its hydrochloride
salt, confirming its use as a synthetic building block. | have also found spectroscopic data (*H
NMR, 8C NMR, FT-IR) for related compounds like aminobenzoic acids and benzoic acid itself,
which will be helpful for interpreting the spectra of the target molecule once found. A patent
provides a synthetic route from [3-phenethylamine, and another source mentions synthesis from
4-aminobenzoic acid. However, | am still missing the actual experimental *H NMR, 3C NMR,
FT-IR, and mass spectra for 4-(2-Aminoethyl)benzoic acid. Detailed, step-by-step
experimental protocols for its synthesis are also lacking. Crucially, there is no information on its
involvement in any biological signaling pathways, which is a mandatory requirement for the
visualizations. Information on its isomers is also not yet comprehensive. Therefore, the next
steps will focus on trying to locate these specific missing pieces of data.l have gathered some
general information about 4-(2-Aminoethyl)benzoic acid and its hydrochloride salt, including
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its use as a building block in synthesis. I've also found spectroscopic data for related
compounds, which will be useful for comparison. A patent outlines a synthetic route from 3-
phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, |
am still missing the specific experimental spectra (*H NMR, 3C NMR, FT-IR, Mass
Spectrometry) for 4-(2-Aminoethyl)benzoic acid itself. Detailed, step-by-step experimental
protocols are also lacking. Crucially, there is no information on its involvement in any biological
signaling pathways, which is a mandatory requirement for the visualizations. My information on
its isomers is also incomplete. Therefore, | need to continue searching for these specific
missing pieces of data.## An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid:
Structural Elucidation and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid, a
versatile bifunctional molecule with applications in medicinal chemistry and materials science.
The document details the structural elucidation of this compound through a combination of
spectroscopic methods, outlines a common synthetic route, and explores its key isomers. All
quantitative data is presented in structured tables for clarity and comparative analysis.
Methodologies for key experiments are detailed to enable replication and further investigation.
Additionally, logical relationships and experimental workflows are visualized using Graphviz
diagrams to facilitate understanding.

Introduction

4-(2-Aminoethyl)benzoic acid is an organic compound featuring both a primary amine and a
carboxylic acid functional group attached to a benzene ring. This unique structure makes it a
valuable building block in the synthesis of a wide array of more complex molecules, including
pharmaceuticals. Its hydrochloride salt is often used to improve solubility and stability. The
presence of both acidic and basic moieties, along with an aromatic core, allows for diverse
chemical modifications and applications, from drug delivery systems to the development of
novel polymers and coatings.

Structural Elucidation
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The definitive structure of 4-(2-Aminoethyl)benzoic acid (CoH11NO2) is established through a

combination of spectroscopic techniques. These methods provide detailed information about

the molecular weight, functional groups, and the specific arrangement of atoms within the

molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Aminoethyl)benzoic acid is

provided in the table below.

Property Value Reference
Molecular Formula CoH11NO:2 [1]
Molecular Weight 165.19 g/mol [1]

CAS Number 1199-69-5 [1]

IUPAC Name 4-(2-aminoethyl)benzoic acid [1]
Appearance White to off-white solid

Purity > 95% (by NMR) [2]

Spectroscopic Data

While specific experimental spectra for the free base form of 4-(2-Aminoethyl)benzoic acid

are not readily available in the public domain, the expected spectral characteristics can be

inferred from data on its hydrochloride salt and related benzoic acid derivatives.

e H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl

group protons (two triplets) and the aromatic protons. The aromatic protons would likely

appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical

shifts would be influenced by the electron-withdrawing carboxylic acid group and the

electron-donating aminoethyl group.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid

carbon, the two carbons of the ethyl side chain, and the four unique carbons of the para-
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substituted benzene ring. The chemical shifts of the aromatic carbons provide further
confirmation of the substitution pattern.

The FT-IR spectrum is a powerful tool for identifying the functional groups present in the
molecule. Key expected absorption bands are summarized below.

Wavenumber (cm~?) Functional Group Vibration

3400-3250 N-H Stretching (primary amine)
3300-2500 O-H Stretching (carboxylic acid)
3100-3000 C-H Stretching (aromatic)
3000-2850 C-H Stretching (aliphatic)
1760-1690 C=0 Stretching (carboxylic acid)
1650-1580 N-H Bending (primary amine)
1600-1450 c=C Stretching (aromatic ring)
1320-1000 C-O Stretching (carboxylic acid)
1250-1020 C-N Stretching (aliphatic amine)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak (M+) for 4-(2-Aminoethyl)benzoic acid would be
observed at an m/z ratio corresponding to its molecular weight (165.19). Common
fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, M-17) and
the entire carboxyl group (-COOH, M-45).

Synthesis of 4-(2-Aminoethyl)benzoic Acid

A common synthetic route to 4-(2-Aminoethyl)benzoic acid involves the multi-step
transformation of a readily available starting material. One such pathway starts with 3-
phenethylamine.

Experimental Protocol: Synthesis from [3-
Phenethylamine
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This synthesis involves a sequence of acetylation, chlorosulfonation, amination, and hydrolysis
reactions.

Step 1: Acetylation B-phenethylamine is reacted with an acetylating agent, such as acetic
anhydride, in a suitable solvent (e.g., dichloromethane) to protect the amino group as an
acetamide.

Step 2: Chlorosulfonation The N-acetylated intermediate is then subjected to chlorosulfonation
using chlorosulfonic acid, typically with an auxiliary agent like sodium chloride, to introduce a
chlorosulfonyl group onto the para position of the aromatic ring.

Step 3: Amination The chlorosulfonyl group is converted to a sulfonamide by reaction with
ammonia or an amine in a suitable solvent.

Step 4: Hydrolysis Finally, the acetyl protecting group and the sulfonamide are hydrolyzed
under acidic or basic conditions to yield 4-(2-Aminoethyl)benzoic acid. The product is then
purified by crystallization.

A simplified workflow for this synthesis is depicted below.
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Synthesis Workflow of 4-(2-Aminoethyl)benzoic acid

B-Phenethylamine

l

Acetylation
(Acetic Anhydride)

l

Chlorosulfonation
(Chlorosulfonic Acid)

l

Amination
(Ammonia)

l

Hydrolysis

4-(2-Aminoethyl)benzoic acid

Click to download full resolution via product page
A simplified workflow for the synthesis of 4-(2-Aminoethyl)benzoic acid.

Isomers of (2-Aminoethyl)benzoic Acid

Several constitutional isomers of 4-(2-Aminoethyl)benzoic acid exist, differing in the
substitution pattern on the benzene ring. The ortho (2-) and meta (3-) isomers are the most

common.

Positional Isomers
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Isomer

Structure

Key Differentiating
Features

2-(2-Aminoethyl)benzoic acid

ortho-substitution

Distinct aromatic proton
splitting pattern in tH NMR due
to different neighbor

environments.

3-(2-Aminoethyl)benzoic acid

meta-substitution

Unique set of chemical shifts
for aromatic carbons in 13C
NMR.

4-(2-Aminoethyl)benzoic acid

para-substitution

Simplified aromatic region in
NMR spectra due to higher

symmetry.

A logical diagram illustrating the relationship between the isomers is shown below.

Isomers of (2-Aminoethyl)benzoic Acid

(2-Aminoethyl)benzoic Acid

Positional Isomer

ositional Isomer

2-(2-Aminoethyl)benzoic acid
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3-(2-Aminoethyl)benzoic acid
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4-(2-Aminoethyl)benzoic acid

(para)

Click to download full resolution via product page

Positional isomers of (2-Aminoethyl)benzoic acid.

Biological and Pharmacological Context

While specific signaling pathway involvement for 4-(2-Aminoethyl)benzoic acid is not

extensively documented in publicly available literature, its structural similarity to other benzoic

acid derivatives suggests potential biological activities. Benzoic acid derivatives have been

shown to modulate various cellular processes. For instance, certain derivatives can influence
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the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome
pathways.[3]

Given its structure, 4-(2-Aminoethyl)benzoic acid could potentially interact with receptors or
enzymes that recognize aminobenzoic acid or phenethylamine scaffolds. It is primarily utilized
as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting
neurological disorders.[2]

Conclusion

4-(2-Aminoethyl)benzoic acid is a fundamentally important molecule in synthetic and
medicinal chemistry. Its structural elucidation is straightforward with modern spectroscopic
techniques. The availability of multiple synthetic routes, starting from common precursors,
makes it an accessible building block for a wide range of applications. Further research into the
biological activities of this compound and its derivatives may reveal novel therapeutic
opportunities. This guide provides a solid foundation of its chemical and physical properties to
aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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